3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of fluorophenyl and methylbenzyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with 4-fluorophenyl groups.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced through a nucleophilic substitution reaction, where the pyrazole ring reacts with a suitable benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with new functional groups.
Scientific Research Applications
3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(2-methylbenzyl)-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1-(2-methylbenzyl)-1H-pyrazole
Uniqueness
3,5-bis(4-fluorophenyl)-1-(2-methylbenzyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence the compound’s electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C23H18F2N2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H18F2N2/c1-16-4-2-3-5-19(16)15-27-23(18-8-12-21(25)13-9-18)14-22(26-27)17-6-10-20(24)11-7-17/h2-14H,15H2,1H3 |
InChI Key |
KQYRSGFQGDBQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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